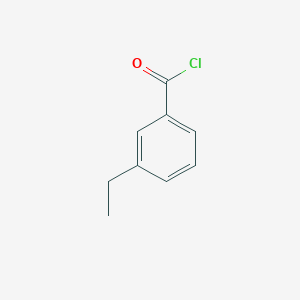
1,1'-Biphenyl, 4'-chloro-3-fluoro-
Übersicht
Beschreibung
1,1’-Biphenyl, 4’-chloro-3-fluoro-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to the fourth position of one benzene ring and a fluorine atom attached to the third position of the other benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4’-chloro-3-fluoro- can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst.
Halogenation: Direct halogenation of biphenyl can also be employed to introduce chlorine and fluorine atoms at specific positions.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4’-chloro-3-fluoro- often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, 4’-chloro-3-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to replace the halogen atoms with other nucleophiles.
Electrophilic Substitution:
Major Products:
Biphenyl Quinones: Formed through oxidation reactions.
Biphenyl Diols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4’-chloro-3-fluoro- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4’-chloro-3-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 4-chloro-: Similar structure but lacks the fluorine atom.
1,1’-Biphenyl, 4-fluoro-: Similar structure but lacks the chlorine atom.
Uniqueness: 1,1’-Biphenyl, 4’-chloro-3-fluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual substitution pattern can influence the compound’s electronic and steric characteristics, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
1-chloro-4-(3-fluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHDSEUFZNDKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373940 | |
| Record name | 1,1'-Biphenyl, 4'-chloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-46-0 | |
| Record name | 1,1'-Biphenyl, 4'-chloro-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









methyl}amino)benzoic acid](/img/structure/B3056454.png)



![5,6-Dihydroindeno[2,1-b]indole](/img/structure/B3056462.png)


